molecular formula C12H15ClN2 B070839 4-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 162997-34-4

4-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No. B070839
M. Wt: 222.71 g/mol
InChI Key: WKZCFNFGOOKBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine compounds typically involves substitution reactions and condensation processes. For example, a compound containing a piperidine ring was synthesized through the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride, characterized by different spectroscopic techniques and single crystal X-ray diffraction studies (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of piperidine derivatives reveals that the piperidine ring often adopts a chair conformation. The structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions. These findings are supported by single crystal X-ray diffraction and density functional theory (DFT) calculations, providing insights into the compound's stability and reactivity (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidine compounds participate in various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the electronic and steric properties of the substituents on the piperidine ring. These properties have been explored through reactions such as condensation with sulfonyl chlorides and bromination, yielding compounds with enhanced biological or physical properties (Prasad et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives, including thermal stability and optical properties, have been studied using techniques such as thermogravimetric analysis and spectroscopic methods. These studies reveal that piperidine compounds exhibit stability over a range of temperatures and possess specific optical characteristics that could be beneficial for applications in material science and photonics (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(Piperidin-4-yl)benzonitrile hydrochloride and related compounds include their reactivity towards various chemical reagents, the formation of hydrogen bonds, and their ability to form stable crystalline structures. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential use in synthesizing new materials or drugs (Prasad et al., 2008).

Scientific Research Applications

Histamine H3 Antagonist Research

4-(Piperidin-4-YL)benzonitrile hydrochloride derivatives have been studied for their potential as histamine H3 antagonists. Specifically, 4-phenoxypiperidines, which are potent and conformationally restricted non-imidazole histamine H3 antagonists, have shown promise. These compounds, including a variant with a 4-phenoxypiperidine core, exhibited significant in vitro activity and were found to be highly selective H3 receptor antagonists with in vivo efficacy demonstrated in a rat EEG model of wakefulness. Such findings highlight the potential of these derivatives in the development of treatments targeting the histamine H3 receptor (Dvorak et al., 2005).

Structural and Theoretical Studies

Structural and theoretical studies have been conducted on specific derivatives of 4-(Piperidin-4-YL)benzonitrile hydrochloride, contributing to the understanding of their properties and potential applications. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, revealing insights into its thermal, optical, and etching properties. The study also included theoretical calculations, such as density functional theory, to optimize structural coordinates and evaluate molecular properties (Karthik et al., 2021).

Corrosion Inhibition Research

Research on Piperine derivatives, including those related to 4-(Piperidin-4-YL)benzonitrile hydrochloride, has revealed their potential as corrosion inhibitors on iron surfaces. Theoretical studies using methods like DFT and Monte Carlo dynamics have been employed to investigate the interaction of these derivatives with iron, demonstrating their potential in protecting metal surfaces from corrosion. This highlights the significance of such compounds in industrial applications, particularly in the prevention of metal corrosion (Belghiti et al., 2018).

Antiviral Research

Some derivatives of 4-(Piperidin-4-YL)benzonitrile hydrochloride have shown potential as inhibitors of HCV (Hepatitis C Virus). Chemical optimization led to the development of a new scaffold with significantly increased antiviral activity against HCV. Biological studies indicated that these compounds could block HCV replication by acting at the HCV entry stage, presenting them as promising candidates for single or combinational therapeutic approaches (Jiang et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-piperidin-4-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCFNFGOOKBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598639
Record name 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-YL)benzonitrile hydrochloride

CAS RN

162997-34-4
Record name 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500-mL three neck round-bottom flask, was placed a solution of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (compound 1.1, 20 g, crude) in ethyl acetate (200 mL). Hydrogen chloride (gas) was introduced to the solution and the resulting mixture was stirred for 30 min at room temperature. The solids were collected by filtration, then washed with ethyl acetate (100 mL) and ether (100 mL) to yield the title compound as a white solid (14 g, 57% over two steps).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 2.4 g of 1-tert.butyloxycarbonyl-4-(4-cyanophenyl)-piperidine in 20 ml of dioxane and 20 ml of ethereal hydrochloric acid is stirred for 16 hours at ambient temperature. The crystalline precipitate is suction filtered, washed with ether and dried. Yield: 1.85 g (99% of theory), Melting point: 284°-288° C. Rf value: 0.79 (silica gel; methylene chloride/methanol/conc. ammonia=4:1:0.25)
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.